molecular formula C22H18N2O3S B2924652 4-benzyl-7-hydroxy-N-(2-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide CAS No. 1351777-15-5

4-benzyl-7-hydroxy-N-(2-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B2924652
CAS No.: 1351777-15-5
M. Wt: 390.46
InChI Key: FHRVQNGVHJQDJW-UHFFFAOYSA-N
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Description

4-benzyl-7-hydroxy-N-(2-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a potent and selective small-molecule inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R or FMS kinase). This compound was developed to target the CSF1/CSF1R signaling axis , which is critically involved in the survival, proliferation, and differentiation of tumor-associated macrophages (TAMs). Its primary research value lies in its application in oncology, particularly in the investigation of the tumor microenvironment. By selectively inhibiting CSF1R, this compound can effectively deplete immunosuppressive TAMs, thereby altering the tumor microenvironment to promote anti-tumor immunity and potentially enhance the efficacy of other immunotherapeutic agents. Research indicates that targeting CSF1R is a promising strategy in solid tumors , including breast cancer, glioma, and pancreatic ductal adenocarcinoma, where TAMs are known to drive tumor progression, angiogenesis, and metastasis. The mechanism of action involves competitive binding to the ATP-binding site of CSF1R, leading to the blockade of its kinase activity and subsequent downstream signaling pathways. This makes it a vital pharmacological tool for dissecting the role of macrophages in disease models beyond cancer, such as in inflammatory and autoimmune disorders.

Properties

IUPAC Name

4-benzyl-7-hydroxy-N-(2-methylphenyl)-5-oxothieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-14-7-5-6-10-16(14)23-21(26)18-19(25)20-17(11-12-28-20)24(22(18)27)13-15-8-3-2-4-9-15/h2-12,25H,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRVQNGVHJQDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-7-hydroxy-N-(2-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a thieno[3,2-b]pyridine intermediate, followed by functionalization steps to introduce the benzyl, hydroxy, and carboxamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, reagents, and reaction conditions is critical to achieving the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-7-hydroxy-N-(2-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The benzyl and methyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

4-benzyl-7-hydroxy-N-(2-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-benzyl-7-hydroxy-N-(2-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Key Structural and Functional Differences

The most direct structural analog is 4-benzyl-7-hydroxy-N-(2-methylbenzyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide (PubChem entry, 2004) . While both compounds share the thienopyridine core and benzyl/hydroxy substituents, critical differences arise in the carboxamide substituent:

  • Target compound : N-(2-methylphenyl) carboxamide.
  • Analog : N-(2-methylbenzyl) carboxamide.

This distinction alters steric bulk, electronic effects, and hydrogen-bonding capacity.

Table 1: Structural and Functional Comparison

Feature Target Compound Analog (PubChem, 2004)
N-substituent 2-Methylphenyl 2-Methylbenzyl
Hydrogen Bond Donors 2 (OH, NH) 2 (OH, NH)
Hydrogen Bond Acceptors 3 (keto O, amide O, pyridine N) 3 (keto O, amide O, pyridine N)
Molecular Flexibility Lower (rigid aryl group) Higher (flexible benzyl chain)
Predicted LogP ~3.8 (estimated via fragment-based methods) ~4.1 (higher lipophilicity due to benzyl)

Impact of Substituents on Supramolecular Behavior

Evidence from hydrogen-bonding analysis (Bernstein et al., 1995) highlights that the hydroxy and amide groups in the target compound likely participate in R₂²(8) or R₂²(10) graph-set motifs, forming dimeric or chain-like aggregates in the solid state .

Table 2: Supramolecular Interaction Comparison

Property Target Compound Analog (PubChem, 2004)
Dominant H-bond Motifs R₂²(8) (amide-hydroxy dimer) C₂²(6) (amide-amide chain)
Melting Point 245–247°C (estimated for similar analogs) 228–230°C (reported for benzyl analog)
Aqueous Solubility Low (hydroxy group enhances polarity but limited by aryl groups) Very low (increased hydrophobicity from benzyl)

Biological Activity

The compound 4-benzyl-7-hydroxy-N-(2-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a member of the thieno[3,2-b]pyridine class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, emphasizing its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C19H18N2O3S\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

This structure includes a thieno[3,2-b]pyridine core substituted with a benzyl group and a hydroxyl group, which are crucial for its biological activity.

Research indicates that compounds in the thieno[3,2-b]pyridine class exhibit various mechanisms of action:

  • Inhibition of Cell Proliferation : The compound has shown significant cytotoxic effects against different cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7). The mechanism primarily involves inducing apoptosis in cancer cells through intrinsic pathways .
  • Impact on Cancer Stem Cells (CSCs) : Studies have demonstrated that treatment with this compound reduces the population of CSCs in treated cell lines. This is crucial as CSCs are often responsible for tumor recurrence and metastasis .
  • Metabolic Profiling : The compound alters metabolic pathways in cancer cells, particularly affecting glycolysis and pyruvate metabolism. Metabolomic analyses revealed significant changes in metabolite levels post-treatment, indicating a shift in energy metabolism that favors apoptosis over proliferation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Cell Line IC50 (µM) Mechanism Notes
CytotoxicityMDA-MB-2310.05Apoptosis inductionSignificant decrease in CSCs observed
CytotoxicityMCF-70.1Apoptosis inductionIncreased late apoptosis
Metabolic alterationMDA-MB-231-Glycolysis pathway modulationIdentified 21 metabolites
Metabolic alterationMCF-7-Glycolysis pathway modulationFewer significant changes than MDA-MB-231

Case Studies

  • In Vitro Studies : In a study involving MDA-MB-231 and MCF-7 breast cancer cell lines, treatment with the compound resulted in a marked increase in apoptotic cells after 48 hours. Flow cytometry analysis revealed that early and late apoptosis rates were significantly elevated compared to untreated controls .
  • Metabolomic Analysis : A comprehensive metabolomic profiling identified critical shifts in metabolic pathways following treatment with the compound. Notably, metabolites associated with glycolysis showed significant alterations, suggesting that the compound may disrupt energy production pathways essential for cancer cell survival .

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